molecular formula C5H11NO2 B1605849 4-Morpholinemethanol CAS No. 4432-43-3

4-Morpholinemethanol

Cat. No.: B1605849
CAS No.: 4432-43-3
M. Wt: 117.15 g/mol
InChI Key: SEBNPZMOBUCYCA-UHFFFAOYSA-N
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Description

4-Morpholinemethanol is an organic compound with the molecular formula C5H11NO2. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. This compound is of interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Morpholinemethanol can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the methanol derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinemethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

Catalytic Applications

4-Morpholinemethanol has been identified as an effective organocatalyst in several chemical reactions. Its ability to facilitate reactions while being less toxic than traditional metal catalysts makes it valuable in green chemistry.

Urethane Formation

Recent studies have highlighted the role of morpholine derivatives, including this compound, in the synthesis of urethanes. A theoretical investigation demonstrated that 4-methylmorpholine, a closely related compound, exhibited superior catalytic properties compared to morpholine itself. The study outlined a seven-step mechanism for urethane formation using phenyl isocyanate and butan-1-ol, emphasizing the importance of amine catalysts in polyurethane synthesis .

Catalyst Proton Affinity (kJ/mol) Transition State Energy (kJ/mol)
Morpholine1523.9598.42
4-Methylmorpholine963.0797.42

This table illustrates the differences in catalytic efficiency between morpholine and its methylated counterpart, indicating that while morpholine has a higher proton affinity, 4-methylmorpholine is more effective in promoting urethane formation.

Organocatalysis in Aldol Reactions

Another significant application of morpholine derivatives is their role in aldol reactions. Research has shown that morpholine-based catalysts can achieve high diastereo- and enantioselectivity in the 1,4-addition reactions between aldehydes and nitroolefins. For instance, a study reported that only 1 mol% of a specific morpholine-based catalyst was required to achieve quantitative conversion with excellent selectivity .

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic applications due to its structural similarity to biologically active compounds.

Antimicrobial Activity

Research indicates that morpholine derivatives exhibit antimicrobial properties. A series of synthesized morpholine derivatives showed promising activity against various bacterial strains, suggesting potential for developing new antibiotics .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its application in drug delivery systems. Morpholine derivatives can improve the solubility and bioavailability of poorly soluble drugs, making them suitable candidates for pharmaceutical formulations.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for synthesizing various compounds.

Synthesis of Morpholin-N-ethyl Acetate Derivatives

A notable application involves the reaction of morpholine with ethyl chloroacetate in the presence of triethylamine to produce novel morpholine derivatives. These derivatives have potential applications in creating new pharmaceuticals and agrochemicals .

Compound Yield (%) Reaction Conditions
Morpholin-N-ethyl acetate66-75Reflux with triethylamine
Morpholin-N-acetohydrazide65-71Reflux with ethyl chloroacetate

The above table summarizes the yields obtained from various reactions involving morpholine derivatives, showcasing their efficiency as synthetic intermediates.

Mechanism of Action

The mechanism of action of 4-Morpholinemethanol involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the methanol group.

    4-Morpholineethanol: A similar compound with an ethanol group instead of methanol.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

4-Morpholinemethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methanol group allows for unique interactions in chemical and biological systems, distinguishing it from other morpholine derivatives.

Biological Activity

4-Morpholinemethanol, a derivative of morpholine, is a six-membered heterocyclic compound that features both nitrogen and oxygen atoms within its structure. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Antimicrobial Activity

Research has demonstrated that morpholine derivatives exhibit significant antimicrobial properties. A study synthesized various morpholine derivatives and evaluated their antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives of morpholine, including this compound, showed promising antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 3.5 to 6.5 μg/ml against C. albicans and other bacterial strains .

CompoundMIC (μg/ml)Activity Type
N-benzylidine-2-morpholoino benzenamine3.5Antibacterial
N-(3-nitro benzylidine)-2-morpholino benzenamine4.5Antifungal

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In a pharmacological study, compounds derived from morpholine were tested for their ability to inhibit inflammation in animal models. The study reported significant reductions in inflammatory markers when administered at doses of 200 mg/kg .

3. Analgesic Properties

The analgesic potential of morpholine derivatives was also explored in various studies. Compounds were subjected to pain models where they exhibited dose-dependent analgesic effects, suggesting that the presence of the morpholine ring enhances pain relief .

Case Study: Synthesis and Evaluation of Morpholine Derivatives

A comprehensive study focused on synthesizing new morpholine derivatives and evaluating their biological activities was conducted by Khammas et al. (2017). The study synthesized several derivatives through reactions involving chloroacetyl chloride and characterized them using various spectroscopic methods. The biological evaluation revealed that certain derivatives exhibited notable antibacterial and antifungal activities .

Research Findings on Antioxidant Activity

Another research effort investigated the antioxidant properties of morpholine derivatives. The synthesized compounds were tested using DPPH free radical scavenging assays, demonstrating significant antioxidant activity which could be beneficial in preventing oxidative stress-related diseases .

Properties

IUPAC Name

morpholin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-5-6-1-3-8-4-2-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBNPZMOBUCYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282934
Record name 4-Morpholinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4432-43-3
Record name 4-Morpholinemethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Morpholinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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